N-Isopropyl-3-phenylpropan-1-amine

Medicinal Chemistry ADME Property Prediction

N-Isopropyl-3-phenylpropan-1-amine (CAS 87462-11-1) is a secondary amine belonging to the phenylpropylamine class, characterized by a phenyl group connected to a propyl chain terminating with an N-isopropyl amino functionality. With a molecular formula of C12H19N and a molecular weight of 177.29 g/mol, this compound serves as a versatile synthetic intermediate and building block in pharmaceutical research.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 87462-11-1
Cat. No. B181013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-3-phenylpropan-1-amine
CAS87462-11-1
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)NCCCC1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3
InChIKeyAGDHSWAZTKYTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-3-phenylpropan-1-amine (CAS 87462-11-1) Procurement and Differentiation Overview


N-Isopropyl-3-phenylpropan-1-amine (CAS 87462-11-1) is a secondary amine belonging to the phenylpropylamine class, characterized by a phenyl group connected to a propyl chain terminating with an N-isopropyl amino functionality [1]. With a molecular formula of C12H19N and a molecular weight of 177.29 g/mol, this compound serves as a versatile synthetic intermediate and building block in pharmaceutical research [2]. It is also a known impurity in the synthesis of the smooth muscle relaxant Alverine, underscoring its relevance in analytical and quality control contexts .

Why N-Isopropyl-3-phenylpropan-1-amine Cannot Be Simply Substituted with Other N-Alkyl Phenylpropylamines


Within the phenylpropylamine class, variations in the N-alkyl substituent profoundly impact physicochemical properties critical to both synthetic utility and potential biological activity. Simple substitution with unsubstituted, N-methyl, or N-ethyl analogs is not feasible without altering key parameters such as lipophilicity and basicity, which directly influence reaction selectivity, membrane permeability, and target binding kinetics [1]. The specific isopropyl group in N-Isopropyl-3-phenylpropan-1-amine introduces a unique balance of steric bulk and electron-donating character, differentiating it from less bulky or differently substituted comparators [2]. The following quantitative evidence details these specific, measurable differences.

Quantitative Differentiation Guide for N-Isopropyl-3-phenylpropan-1-amine vs. Key Analogs


Enhanced Lipophilicity (XLogP3) of N-Isopropyl-3-phenylpropan-1-amine vs. Unsubstituted and N-Methyl Analogs

N-Isopropyl-3-phenylpropan-1-amine exhibits a computed XLogP3 value of 3.3, indicating significantly higher lipophilicity compared to its primary amine counterpart, 3-phenylpropylamine (XLogP3 of 1.8) [1]. This difference is critical for predicting membrane permeability and distribution in biological systems.

Medicinal Chemistry ADME Property Prediction

Increased Basicity (pKa) of N-Isopropyl-3-phenylpropan-1-amine Relative to Unsubstituted Analog

The N-isopropyl substitution elevates the basicity of the amine nitrogen. The predicted pKa of N-Isopropyl-3-phenylpropan-1-amine is 10.60 ± 0.28, which is notably higher than the reported pKa of 9.82 for the unsubstituted 3-phenylpropylamine . This increase in basicity directly influences the compound's protonation state at physiological pH, affecting solubility, binding interactions, and its behavior as a nucleophile in synthetic applications.

Medicinal Chemistry Physicochemical Profiling Reactivity

Intermediate Lipophilicity and Basicity of N-Isopropyl-3-phenylpropan-1-amine vs. N-Methyl and N-Ethyl Analogs

When comparing across the N-alkyl series, N-Isopropyl-3-phenylpropan-1-amine (XLogP3 3.3; pKa 10.60) offers a balanced profile. The N-methyl analog (XLogP3 2.5; pKa ~10.60) is less lipophilic, while the N-ethyl analog, though lacking computed data for a direct pKa comparison, is known to have a lower molecular weight and different steric profile, positioning the N-isopropyl compound as a distinct intermediate in terms of physicochemical properties [1][2]. This provides a specific, quantifiable point of differentiation for procurement when a specific balance of lipophilicity and basicity is required.

Medicinal Chemistry Structure-Activity Relationship (SAR) Property Tuning

Key Application Scenarios for N-Isopropyl-3-phenylpropan-1-amine Based on Differentiated Properties


Pharmaceutical Impurity Reference Standard for Alverine Quality Control

N-Isopropyl-3-phenylpropan-1-amine is identified as 'Alverine Impurity 9' . Procuring the compound as a high-purity reference standard is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quality control of Alverine active pharmaceutical ingredient (API) and finished drug products. Its unique chromatographic and spectrometric signature, arising from the specific N-isopropyl group, allows for unambiguous identification and quantification, ensuring regulatory compliance (e.g., ICH guidelines) and batch-to-batch consistency in pharmaceutical manufacturing.

Medicinal Chemistry SAR Probe for Modulating Lipophilicity and Basicity

In structure-activity relationship (SAR) studies, N-Isopropyl-3-phenylpropan-1-amine serves as a valuable probe to investigate the effects of N-alkylation on target binding, ADME properties, and in vivo efficacy. Its distinct XLogP3 value of 3.3 and elevated pKa of 10.60, compared to its N-methyl and unsubstituted analogs, provide a quantifiable basis for tuning the physicochemical properties of lead compounds [1]. Researchers can use this compound to systematically increase lipophilicity and alter basicity, which are critical parameters for optimizing oral bioavailability and CNS penetration.

Synthetic Intermediate for Complex Amines and Amides

As a secondary amine with a phenylpropyl backbone, N-Isopropyl-3-phenylpropan-1-amine is a strategic building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals [2]. The isopropyl group provides steric hindrance that can influence reaction selectivity during acylation, alkylation, or reductive amination, enabling chemists to achieve regioselective or stereoselective outcomes not possible with less hindered analogs [3]. Its balanced lipophilicity also improves its compatibility with organic reaction media.

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